

Gestonorone Caproate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Gestonorone

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Introduction

Gestonorone caproate, also known as gestronol hexanoate, is a synthetic, steroidal progestin of the 19-norprogesterone group.[1] Marketed under brand names such as Depostat and Primostat, it is a potent, long-acting progestational agent administered via intramuscular injection.[1] Discovered in 1960 and introduced for medical use by 1973, it has been primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.[1] This document provides a comprehensive technical overview of **gestonorone** caproate, focusing on its mechanism of action, pharmacokinetics, and clinical effects, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

Gestonorone caproate is the hexanoate ester of **gestonorone** (17 α -hydroxy-19-norprogesterone). The esterification at the C17 α position significantly enhances its progestogenic potency and prolongs its duration of action compared to the unesterified parent compound.

Property	Value
IUPAC Name	[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[1][2]
Molecular Formula	C26H38O4[1][2]
Molar Mass	414.586 g·mol ⁻¹ [1]
Synonyms	Gestronol hexanoate, Norhydroxyprogesterone caproate, SH-582, NSC-84054[1][3]
Administration	Intramuscular injection[1][4]
Appearance	Off-White to Pale Beige Solid[3]

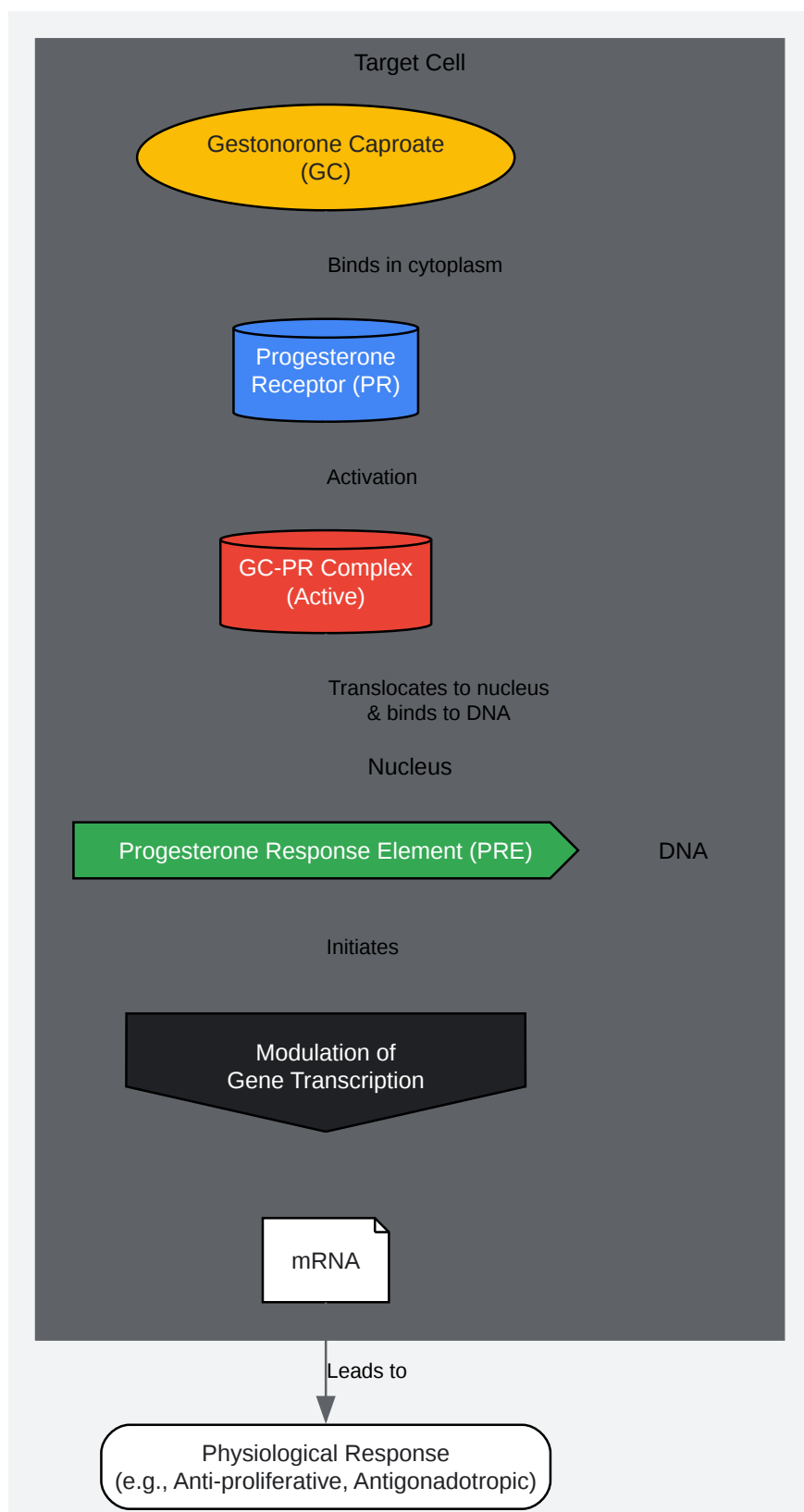
Mechanism of Action

Gestonorone caproate is a pure agonist of the progesterone receptor (PR), which is the primary biological target of progestogens like progesterone.[1][5] It possesses no significant androgenic, estrogenic, or glucocorticoid activity.[1] Its therapeutic effects are derived from its progestogenic and antigonadotropic properties.

The mechanism involves a classical nuclear receptor signaling pathway:

- **Receptor Binding:** After administration, **gestonorone** caproate is absorbed and binds to intracellular progesterone receptors in target tissues such as the endometrium, ovaries, and prostate gland.[4][5][6]
- **Conformational Change:** This binding induces a conformational change in the hormone-receptor complex.[5]
- **Nuclear Translocation:** The activated complex translocates into the cell nucleus.[5]
- **Gene Transcription Modulation:** Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of

target genes, thereby modulating their transcription.[5] This up- or down-regulation of gene expression leads to the observed physiological effects.[5]



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Caption: Progesterone Receptor Signaling Pathway for **Gestonorone** Caproate.

Pharmacodynamics

Gestonorone caproate is a highly potent progestogen, estimated to be 20 to 25 times more potent than progesterone or hydroxyprogesterone caproate in animal models.[1] In humans, a 100-200 mg dose is considered equivalent to 1,000 mg of intramuscular hydroxyprogesterone caproate.[1]

Antigonadotropic Effects: Like other potent progestins, it exhibits strong antigonadotropic activity, suppressing the production and circulating levels of sex hormones.[1] In men with prostate cancer, a weekly 400 mg intramuscular dose of **gestonorone** caproate was found to suppress testosterone levels by 75%.[1][7] This is a significant reduction, though less than the 91% suppression achieved by orchiectomy.[1][7] This effect is central to its use in BPH, as it reduces androgenic stimulation of the prostate.[1]

Effects on Prostate Tissue: In addition to systemic testosterone suppression, **gestonorone** caproate appears to have direct effects on prostate tissue. It has been shown to decrease the uptake of testosterone into the prostate gland and may act as a 5 α -reductase inhibitor, similar to progesterone.[1][6]

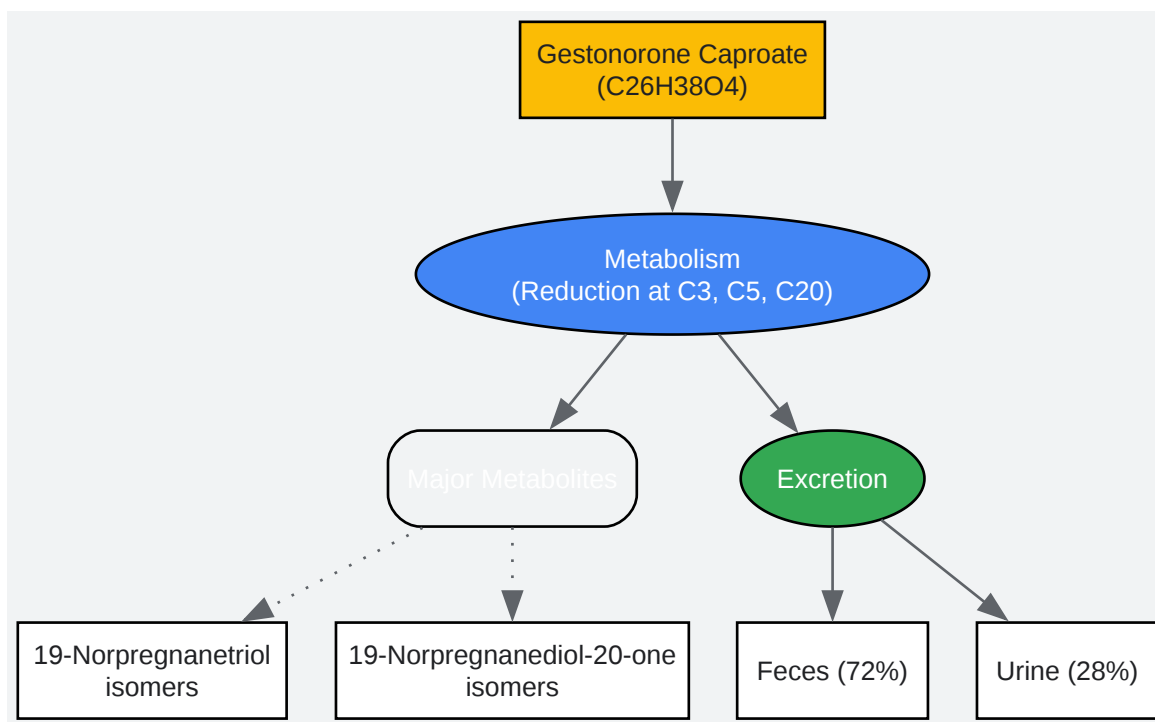
Pharmacodynamic Effect	Observation	Reference Dose
Relative Potency	20-25x more potent than progesterone in animals	N/A
Human Potency	5-10x more potent than hydroxyprogesterone caproate	100-200 mg
Testosterone Suppression	Suppresses levels by 75% in men	400 mg/week

Pharmacokinetics and Metabolism

Gestonorone caproate has poor oral bioavailability and must be administered via intramuscular injection, which creates a long-lasting depot effect.[1]

Pharmacokinetic Parameter	Value (following 200 mg IM dose in men)
Time to Peak (Tmax)	3 ± 1 days
Peak Concentration (Cmax)	420 ± 160 ng/mL
Elimination Half-life	7.5 ± 3.1 days
Bioavailability (IM)	High / Complete[1]
Duration of Action	8 to 13 days (25-50 mg dose); ≥21 days (high doses)[1]

Metabolism and Excretion: The caproate ester is not significantly cleaved, meaning **gestonorone** caproate is not a prodrug of unesterified **gestonorone**.^[1] Metabolism occurs primarily through reduction at the C3, C5, and C20 positions.^[1] The major metabolites identified are isomers of 19-norpregnanetriol and 19-norpregnanediol-20-one.^[1] Excretion occurs predominantly through feces (72%) with the remainder in urine (28%).^[1] Approximately 85% of an injected dose is excreted after 30 days.^[1]



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Caption: Simplified Metabolic Pathway of **Gestonorone** Caproate.

Experimental Protocols

Detailed, step-by-step experimental protocols for **gestonorone** caproate are not readily available in published literature. The following sections describe the general methodologies employed in key studies.

Methodological Approach: Pharmacokinetic Analysis

A typical pharmacokinetic study for a depot injection like **gestonorone** caproate involves the following workflow, based on descriptions of clinical studies.^[1]

- **Subject Recruitment:** Select a cohort of subjects (e.g., male patients with prostate cancer).
- **Drug Administration:** Administer a single intramuscular injection of radiolabeled **gestonorone** caproate.
- **Serial Sampling:** Collect blood samples at predetermined time points (e.g., daily for the first week, then weekly).
- **Sample Processing:** Separate plasma from whole blood.
- **Quantification:** Use techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of the parent drug and its metabolites.
- **Data Analysis:** Apply non-compartmental or population pharmacokinetic modeling to calculate key parameters like C_{max}, T_{max}, half-life, and clearance.



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Caption: General Experimental Workflow for a Pharmacokinetic Study.

Methodological Approach: Progesterone Receptor Binding Assay

While a specific protocol for **gestonorone** caproate was not found, a general competitive binding assay to determine its affinity for the progesterone receptor would follow these steps.

This is a representative protocol based on standard laboratory practice.[8][9]

- **Receptor Source Preparation:** Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as MCF-7 breast cancer cells or hamster prostate tissue.[8][9]
- **Competitive Binding Incubation:**
 - In a series of tubes, combine the receptor preparation with a constant, low concentration of a radiolabeled progestin (e.g., [³H]-Org 2058).
 - Add increasing concentrations of unlabeled **gestonorone** caproate (the competitor).
 - Include control tubes with no competitor (for total binding) and with a large excess of unlabeled progestin (for non-specific binding).
- **Incubation:** Incubate the mixtures to allow the binding to reach equilibrium.
- **Separation:** Separate receptor-bound radioligand from unbound radioligand, typically using a method like dextran-coated charcoal adsorption or filtration.
- **Quantification:** Measure the radioactivity of the bound fraction using liquid scintillation counting.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of **gestonorone** caproate. Use non-linear regression to calculate the IC₅₀ (the concentration of **gestonorone** caproate that displaces 50% of the radioligand). The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.

Clinical Applications and Efficacy

Gestonorone caproate is primarily used for hormone-dependent conditions.

- Benign Prostatic Hyperplasia (BPH): It is used at doses of 100 to 200 mg per week via intramuscular injection.[1] Its efficacy stems from its ability to lower systemic testosterone levels and potentially exert direct effects on the prostate.[1][6] Clinical trials have reported favorable results in 65% of patients with stage I or II BPH.[10]
- Endometrial Cancer: It is also used in the palliative treatment of endometrial cancer.[1]
- Other Investigated Uses: **Gestonorone** caproate has been studied, but not marketed, as a potential injectable contraceptive and for other conditions like ovarian cancer.[1]

Common side effects include injection site reactions, decreased libido in men, and worsened glucose tolerance.[1]

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